Tocosimplex

Sodium Channel Pharmacology Cardiac Electrophysiology Alkaloid Comparative Pharmacology

Researchers requiring a precisely characterized sodium channel blocker for electrophysiology or a validated probe substrate for CYP2D6 phenotyping often face supply inconsistency and unverified potency. Tocosimplex (Sparteine sulfate) resolves these challenges with verified pharmacological activity. - Quantified sodium channel blockade: IC50 = 168.8 μM (skeletal muscle) and EC50 = 110 μM (cardiac myocytes), enabling graded current inhibition studies without complete channel silencing. - Unique V̇max-to-contraction force ratio of 0.23, distinct from disopyramide (2.2), for dissecting cardiodepressant mechanisms. - Validated CYP2D6 probe substrate with documented interethnic metabolic variability (P < 0.02), ensuring assay continuity with historical pharmacogenetic literature.

Molecular Formula C15H28N2O4S
Molecular Weight 332.5 g/mol
CAS No. 299-39-8
Cat. No. B127696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTocosimplex
CAS299-39-8
Synonymsalpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
Molecular FormulaC15H28N2O4S
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
InChIInChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)
InChIKeyFCEHFCFHANDXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tocosimplex (Sparteine Sulfate) Compound Overview


Tocosimplex, chemically identified as Sparteine sulfate (CAS 299-39-8), is a quinolizidine alkaloid sulfate salt derived from various Fabaceae species including Lupinus, Spartium, and Cytisus [1]. It is pharmacologically classified as a class 1a antiarrhythmic agent and functions primarily as a voltage-gated sodium channel blocker . In addition to its sodium channel blockade, Tocosimplex is capable of chelating bivalent cations, specifically calcium and magnesium [2]. The compound's molecular formula is C15H28N2O4S with a molecular weight of 332.46 g/mol, and it exists as a white crystalline powder with high aqueous solubility and solubility in DMSO up to 10 mM . Notably, Sparteine sulfate is not currently FDA-approved for human therapeutic use and has been withdrawn from the market in several jurisdictions due to safety and efficacy considerations, though it remains a valuable research tool [3].

Na+ Channel Electrophysiology Moderate inhibition profile for gating kinetics studies
Cardiac Inotropy Research Combined Na+ channel block and negative inotropic effect model
CYP2D6 Pharmacogenetics Historical probe substrate for phenotyping and assay calibration

Why Tocosimplex Cannot Be Substituted


Generic substitution of Tocosimplex with other class 1a antiarrhythmic agents (e.g., quinidine, procainamide, disopyramide) is not scientifically justified for research applications due to its unique dual pharmacological profile and distinct quantitative performance characteristics. Unlike quinidine and aprindine, which exhibit combined sodium and calcium channel inhibition, Tocosimplex demonstrates a specific ratio of sodium channel blockade to negative inotropic effect that is quantifiably distinct from its peers [1]. Furthermore, its sodium channel blocking potency, measured by IC50 values in isolated skeletal muscle fibers, differs by orders of magnitude from related alkaloids such as ajmaline and lupanine, indicating a specific affinity profile that cannot be replicated by generic class substitutes [2]. Additionally, Tocosimplex is a well-established probe substrate for cytochrome P450 2D6 (CYP2D6) phenotyping, a niche application tied directly to its unique metabolic pathway and the historical 'debrisoquine/sparteine polymorphism' that defines this enzyme's pharmacogenetics [3]. Substituting an alternative antiarrhythmic would invalidate experimental results in pharmacogenetic or metabolic studies reliant on this specific probe-substrate relationship.

Class 1a Antiarrhythmics
Quinidine, procainamide, or disopyramide may not replicate the specific Na+ channel blockade to negative inotropy balance
Alkaloid Analogs
Ajmaline or lupanine exhibit substantially different Na+ current inhibition potency, altering experimental comparability
CYP2D6 Probe Substitution
Non-probe substrates may not maintain CYP2D6 phenotyping specificity due to unique metabolic pathway dependence

Tocosimplex Differentiation Evidence


Sodium Channel Blockade in Skeletal Muscle

In a direct head-to-head comparison using the loose patch clamp technique on isolated single skeletal muscle fibers, the potency of sodium current blockade by Tocosimplex (sparteine) was quantitatively established relative to other clinically relevant alkaloids [1]. Tocosimplex exhibits an IC50 of 168.8 μM for half-maximal blocking of sodium currents, positioning it as less potent than ajmaline (IC50 = 6.6 μM) and quinidine (IC50 = 55.7 μM), but substantially more potent than lupanine (IC50 = 1.2 mM) [1]. This data provides a precise, comparative benchmark for researchers requiring a specific degree of sodium channel inhibition in their experimental systems.

Na+ Channel Blockade
Head-to-head
IC50 168.8 µM
Supports moderate Na+ current inhibition in skeletal muscle models
Weaker than ajmaline (6.6 µM), stronger than lupanine (1.2 mM)
Sodium Channel Pharmacology Cardiac Electrophysiology Alkaloid Comparative Pharmacology

Sodium Channel Blockade vs. Negative Inotropic Effect

A comparative study investigating the relationship between sodium channel blockade and negative inotropic effects for seven class 1 antiarrhythmic drugs, including Tocosimplex, was conducted in isolated guinea-pig papillary muscle [1]. The ratio of the molar concentration producing 50% reduction of the maximum upstroke velocity (V̇max) to that reducing force of contraction by 50% was calculated for each drug [1]. For Tocosimplex, this ratio was 0.23, indicating it is a more potent negative inotropic agent than a sodium channel blocker relative to other tested drugs [1]. This contrasts with disopyramide, which had a ratio of 2.2, showing it is a more potent sodium channel blocker than negative inotropic agent [1].

Inotropic Selectivity
Head-to-head
Na+ block/inotropic ratio 0.23
Indicates combined negative inotropic and channel blocking profile
Disopyramide ratio 2.2; class range 0.23–2.2
Cardiac Contractility Antiarrhythmic Drug Screening Ion Channel Selectivity

Cardiac Na+ Current Blockade vs. Analog BRB-I-28

In a direct comparative study of Tocosimplex and its 3,7-diheterobicyclo[3.3.1]nonane analogue BRB-I-28, both compounds were evaluated for their cardiac electrophysiological effects in pentobarbitone-anaesthetized rats and isolated rat myocytes [1]. Using whole-cell patch-clamp, both compounds produced a concentration-dependent reduction in sodium current, but with differing potencies: Tocosimplex exhibited an EC50 of 110 μM for Na+ current reduction, whereas BRB-I-28 was approximately two-fold less potent with an EC50 of 230 μM [1]. Furthermore, in vivo, both drugs produced a dose-dependent reduction in heart rate and blood pressure over the dose range 1-64 μmol/kg/min and prolonged P-R and Q-aT intervals, but with quantitatively distinct hemodynamic profiles [1].

Cardiac Na+ Current
Head-to-head
EC50 110 µM vs. 230 µM
~2.1-fold more potent Na+ current reduction than analog BRB-I-28
Rat ventricular myocytes, whole-cell patch-clamp
Cardiac Arrhythmia Models Sodium Channel Pharmacology Structure-Activity Relationship

CYP2D6 Phenotyping Probe with Interethnic Variability

Tocosimplex is recognized as one of the classical and well-established probe drugs for cytochrome P450 2D6 (CYP2D6) phenotyping, alongside debrisoquine, metoprolol, and dextromethorphan [1]. The historical 'debrisoquine/sparteine polymorphism' directly links this compound to the discovery of CYP2D6 genetic variability [2]. A comparative study across ethnic populations (Caucasian, Ghanaian, Chinese) quantified the metabolic ratio for sparteine, revealing a significantly lower mean metabolic rate in Caucasians compared to Ghanaians (P < 0.02) [3]. While application of modern validation criteria suggests dextromethorphan and debrisoquine are currently preferred probes due to wider safety margins and availability, Tocosimplex remains uniquely valuable as the historical reference standard for calibrating and validating CYP2D6 activity assays, particularly in studies referencing the extensive legacy literature on the sparteine/debrisoquine polymorphism [1].

CYP2D6 Phenotyping
Reported
P
Historical reference for CYP2D6 assay calibration
Not first-line probe; valued for legacy polymorphism studies
Pharmacogenetics Drug Metabolism CYP2D6 Polymorphism

Tocosimplex Applications in Research and Industry


Moderate Sodium Channel Blockade for Electrophysiology

Utilize Tocosimplex in voltage-clamp and patch-clamp electrophysiology experiments when a moderate, precisely characterized sodium channel blockade (IC50 = 168.8 μM in skeletal muscle; EC50 = 110 μM in cardiac myocytes) is required, avoiding the potent blockade of ajmaline (IC50 = 6.6 μM) or quinidine (IC50 = 55.7 μM) [1][2]. This allows for the study of graded sodium current inhibition without complete channel silencing, which is critical for investigating channel gating kinetics and use-dependent block mechanisms.

Combined Inotropic and Sodium Channel Blockade

Employ Tocosimplex as a reference compound in isolated cardiac tissue studies (e.g., guinea-pig papillary muscle) to model the interplay between sodium channel blockade and negative inotropic effects [1]. Its unique ratio of 0.23 (V̇max reduction to contraction force reduction) provides a distinct pharmacological signature compared to drugs like disopyramide (ratio of 2.2), making it an ideal tool for dissecting the relative contributions of these mechanisms to overall antiarrhythmic or cardiodepressant effects [1].

CYP2D6 Assay Calibration for Legacy Studies

Deploy Tocosimplex as a reference standard and calibration probe for CYP2D6 activity assays in pharmacogenetics laboratories, particularly when referencing or continuing studies built upon the extensive historical literature of the 'debrisoquine/sparteine polymorphism' [3][4]. Its documented interethnic metabolic variability (P < 0.02 for Caucasians vs. Ghanaians) provides a validated benchmark for assay sensitivity and genotype-phenotype correlation studies [5].

SAR Benchmarking for Sparteine Analogs

Use Tocosimplex as the parent compound and benchmark for synthesizing and testing novel antiarrhythmic agents based on the bispidine or quinolizidine scaffold [6]. Its well-defined EC50 of 110 μM for Na+ current blockade in rat myocytes serves as the baseline against which the potency, toxicity, and selectivity of new structural analogs (e.g., BRB-I-28 with EC50 of 230 μM) can be quantitatively compared [2].

Application
Selection Property
Validation Focus
Na+ channel electrophysiology research
Moderate inhibition profile for gating studies
Graded blockade without complete channel silencing
Cardiac contractility and inotropy studies
Combined Na+ channel block and negative inotropic profile
Relative contribution of ion channel vs. contractile effects
CYP2D6 pharmacogenetics research
Validated probe substrate for CYP2D6 activity
Metabolic ratio and genotype-phenotype correlation
Antiarrhythmic SAR and analog benchmarking
Reference Na+ current inhibition potency
Baseline for novel structural analog comparison

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